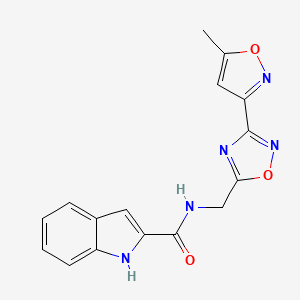

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1H-indole-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole group. This structure combines three pharmacologically relevant motifs:

- Indole: Known for its role in receptor binding via π-π stacking and hydrogen bonding interactions.

- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity.

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-9-6-12(20-23-9)15-19-14(24-21-15)8-17-16(22)13-7-10-4-2-3-5-11(10)18-13/h2-7,18H,8H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUCPAXMPUILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that isoxazole derivatives often interact with various biological targets, contributing to their diverse pharmacological activities.

Mode of Action

The compound’s structure suggests it may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the isoxazole ring and the indole moiety could potentially allow for interactions with various biological targets.

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The solubility of similar compounds suggests that the bioavailability of this compound may be influenced by factors such as its solubility in water and other solvents.

Result of Action

The presence of the isoxazole ring and the indole moiety in the compound’s structure suggests that it may have diverse biological activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of solvents like DMSO can disrupt amide-amide interactions and lead to the formation of different forms of the compound. Additionally, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds.

Activité Biologique

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple heterocyclic rings, including isoxazole and oxadiazole, which are known to contribute to various pharmacological effects. The following sections provide an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. Its structure consists of an indole ring connected to a carboxamide group and an oxadiazole moiety, which enhances its solubility and potential bioactivity .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may influence key signaling pathways involved in cellular processes such as inflammation and cancer progression. The presence of the oxadiazole and isoxazole rings likely contributes to its binding affinity to various enzymes or receptors .

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of the oxadiazole family have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Although specific data on N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is limited, its structural analogs suggest a potential for similar efficacy.

Anticancer Potential

Studies have highlighted the anticancer properties of compounds containing isoxazole and oxadiazole moieties. For example, certain derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways . The precise mechanisms by which N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide exerts its effects remain under investigation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. One study assessed the cytotoxicity and hemolytic activity against human red blood cells using various derivatives. Notably, some compounds demonstrated potent antifungal activity without significant cytotoxic effects . These findings underscore the therapeutic potential of compounds like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide in treating infections while minimizing toxicity.

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Core Structure : Piperidine-1-carboxamide linked to a 4-fluorophenyl-substituted oxadiazole.

- Key Differences :

- Replaces the indole and 5-methylisoxazole with a piperidine and fluorophenyl group.

- Fluorine substitution may enhance electronegativity and membrane permeability.

- Activity : Demonstrated higher binding affinity for Mycobacterium tuberculosis targets compared to standards, with favorable ADMET properties .

Compound C29 : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

- Core Structure : Tetrazole ring system with ethylphenyl and tetrazolylmethyl substituents.

- Activity : Exhibited promising antituberculosis activity, likely due to its high polar surface area enhancing solubility .

N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE

- Core Structure : Isoxazolecarboxamide with chlorophenyl and benzhydryl groups.

- Key Differences :

- Substitutes the oxadiazole-indole linkage with a benzhydryl group, increasing lipophilicity.

- Chlorophenyl substitution may improve halogen bonding but reduce solubility.

Pharmacophoric and ADMET Considerations

Role of Substituents in Activity

- 5-Methylisoxazole vs.

- Indole vs. Tetrazole : The indole’s aromaticity likely enhances receptor binding compared to C29’s tetrazole, which prioritizes solubility .

- Benzhydryl vs. Oxadiazole : ’s benzhydryl group increases molecular weight and lipophilicity, possibly limiting oral bioavailability compared to the target compound’s oxadiazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.